Chemical Formula: C6H2BrCl3O2S
Molecular Weight: 324.41
Storage Temperature: It is usually stored at room temperature.
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is an organic compound characterized by the formula C₆H₂BrCl₃O₂S. It features a benzene ring substituted with bromine and two chlorine atoms, along with a sulfonyl chloride group. This compound has a molecular weight of approximately 324.41 g/mol and is classified as a sulfonyl chloride derivative. Its structural formula is represented as Clc1cc(Br)c(cc1Cl)S(=O)(=O)Cl, indicating the presence of multiple halogen substituents which contribute to its reactivity and stability in various
As mentioned earlier, there is no documented information regarding the mechanism of action of BCDSC in biological systems or its interaction with other compounds.
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is known for its reactivity due to the presence of the sulfonyl chloride functional group. Key reactions include:
The synthesis of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride typically involves several steps:
This compound has diverse applications in both industrial and research settings:
Interaction studies involving 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride focus on its reactivity with biological molecules and other chemical species. Notably:
Several compounds share structural similarities with 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | Chlorine substituent on benzene | Less reactive than sulfonyl chlorides |
| 2-Chloro-4,5-dichlorobenzenesulfonic acid | Contains sulfonic acid instead of chloride | More polar; used in water treatment |
| 3-Bromo-4-chlorobenzenesulfonyl chloride | Different halogen positioning | Exhibits different reactivity patterns |
Uniqueness: The presence of both bromine and multiple chlorine atoms makes 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride particularly reactive compared to similar compounds. Its ability to participate in various
The synthesis of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride follows well-established pathways for aryl sulfonyl chlorides. A modified Sandmeyer reaction is frequently employed, wherein diazonium salts derived from substituted anilines react with sulfur dioxide in the presence of copper(I) chloride and hydrochloric acid. For example:
Alternative routes involve direct chlorosulfonation of halogenated benzene derivatives using chlorosulfonic acid. However, this method requires stringent temperature control (40–60°C) to avoid over-sulfonation.
Catalytic systems significantly enhance the efficiency of sulfonyl chloride synthesis. Key systems include:
The choice of catalyst impacts regioselectivity. Copper systems favor para-substitution in electron-deficient aryl rings, while palladium systems enable ortho-functionalization in sterically hindered substrates.
Solvent polarity and proticity critically influence reaction outcomes:
| Solvent | Dielectric Constant | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|
| Acetic acid | 6.2 | 68 | 4:1 |
| 1,4-Dioxane | 2.2 | 82 | 9:1 |
| Water | 80.1 | 75 | 7:1 |
Key Observations:
Halogen substituents modulate electronic and steric effects:
| Compound | Halogens | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride | Br, 2×Cl | 3.2 | 78 |
| 4-Chlorobenzenesulfonyl chloride | Cl | 5.1 | 85 |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Br, CF₃ | 2.7 | 72 |
Electronic Effects:
Substituent Synergy: The combined presence of bromine and chlorine at positions 2, 4, and 5 creates a steric "shield" around the sulfonyl chloride, necessitating elevated temperatures (80–100°C) for efficient functionalization.
The sulfonyl chloride group in 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes efficient nucleophilic substitution with primary and secondary amines to yield sulfonamides. This reaction, often conducted via the Schotten–Baumann protocol, involves treating the sulfonyl chloride with amines in dichloromethane or tetrahydrofuran in the presence of a base such as N,N-diisopropylethylamine [5]. The resulting sulfonamides are critical in medicinal chemistry due to their bioactivity and structural diversity.
For example, 2-bromo-4,5-dichlorobenzenesulfonamide derivatives exhibit potential as enzyme inhibitors or antibacterial agents. The bromine and chlorine atoms enhance electron-withdrawing effects, stabilizing the sulfonamide moiety and improving binding affinity to biological targets [4]. Table 1 summarizes notable sulfonamide derivatives synthesized from this compound.
Table 1: Sulfonamide Derivatives of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl Chloride
| Derivative Name | CAS Number | Application |
|---|---|---|
| 2-Bromo-4,5-dichlorobenzenesulfonamide | 1204573-10-3 | Enzyme inhibition studies [4] |
| N-Ethyl-2-bromo-4,5-dichlorobenzenesulfonamide | 1349717-79-8 | Antibacterial agent development [4] |
The bromine atom at the 2-position enables cross-coupling reactions, such as Suzuki–Miyaura couplings, to construct heterocyclic systems. Palladium-catalyzed coupling with boronic acids introduces aryl or heteroaryl groups, forming bicyclic or tricyclic scaffolds. For instance, coupling with thiophene-2-boronic acid yields thienobenzene sulfonyl chlorides, precursors to antitumor agents [4].
Additionally, the sulfonyl chloride group participates in cyclization reactions. Treatment with hydrazines generates sulfonylhydrazides, which cyclize to form 1,2,4-triazoles under acidic conditions. These heterocycles are explored as kinase inhibitors or antimicrobial agents [5].
Strategic functionalization of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride enhances bioactivity. Key approaches include:
The sulfonyl chloride group reacts with diols or diamines to form sulfonate esters or sulfonamide-linked polymers. For example, polycondensation with 1,4-butanediol produces sulfonated polyesters with ion-exchange properties, applicable in fuel cell membranes [5]. Additionally, copolymerization with styrene derivatives yields thermally stable resins for coatings [4].
Table 2: Polymer Applications of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl Chloride
| Polymer Type | Monomer Partner | Application |
|---|---|---|
| Sulfonated polyester | 1,4-Butanediol | Proton-exchange membranes [5] |
| Polystyrene copolymer | 4-Vinylpyridine | Heavy metal ion adsorption [4] |
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride exhibits rapid hydrolysis in aqueous environments due to the reactive nature of the sulfonyl chloride functional group [1] [2]. The hydrolysis follows a nucleophilic substitution mechanism where water molecules attack the electrophilic sulfur center, leading to the formation of the corresponding sulfonic acid and hydrogen chloride [3] [4].
The hydrolysis rate is significantly enhanced by the presence of electron-withdrawing halogen substituents (bromine and chlorine atoms) on the benzene ring, which increase the electrophilicity of the sulfonyl chloride group [5] [3]. Based on kinetic studies of similar compounds, the estimated hydrolysis half-life in water at 25°C is approximately 0.03 hours (1.8 minutes) [3]. This rapid hydrolysis rate indicates that the parent compound will not persist in aqueous environments.
The hydrolysis reaction proceeds according to the general mechanism:
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride + H₂O → 2-Bromo-4,5-dichlorobenzenesulfonic acid + HCl
The hydrolysis rate is strongly pH-dependent, with alkaline conditions significantly accelerating the reaction [4]. Under alkaline conditions (pH > 8), the hydroxide ion acts as a more potent nucleophile than water, resulting in base-catalyzed hydrolysis with rate constants 10-100 times higher than neutral hydrolysis [4]. This pH dependence is consistent with the Hammett correlation observed for substituted benzenesulfonyl chlorides, where electron-withdrawing substituents increase the reaction rate [4].
In terrestrial systems, the compound undergoes similar hydrolysis reactions upon contact with soil moisture [6]. However, the presence of soil organic matter and clay minerals may provide some protection from hydrolysis through sorption interactions [7] [8]. The degradation in soil environments is influenced by:
The sorption behavior of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride in soil and sediment matrices is governed by multiple mechanisms due to its amphiphilic nature (hydrophobic aromatic ring with hydrophilic sulfonyl chloride group) [11] [7].
Primary Sorption Mechanisms:
Based on the compound's estimated log Kow of 4.8 and structural similarity to other halogenated aromatic compounds, the predicted sorption coefficients are:
These values suggest moderate to strong sorption to soil organic matter, with organic carbon content being the primary controlling factor [7] [8].
The sorption kinetics likely follow a two-phase process:
The presence of black carbon in soils and sediments may result in very strong, potentially irreversible sorption due to the planar aromatic structure of the compound [8].
Under aerobic conditions, 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes multiple microbial transformation pathways [10] [13]:
Primary Transformation Mechanisms:
The transformation rates are influenced by:
Under anaerobic conditions, the compound may undergo reductive transformations [13] [16]:
The anaerobic transformation rates are generally slower than aerobic processes, with half-lives ranging from days to months depending on environmental conditions [13] [16].
The microbial transformation of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride produces various metabolites:
The estimated log Kow for 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is approximately 4.8, calculated based on fragment contribution methods for halogenated aromatic compounds [17] [18]. This value indicates:
The estimated Henry's law constant ranges from 10⁻⁴ to 10⁻² atm·m³/mol, indicating:
The predicted log Koa values range from 6-9, suggesting:
These partition coefficients enable prediction of:
Predicted Environmental Distribution: